molecular formula C25H52O12S B3118708 m-PEG12-Thiol CAS No. 2413368-61-1

m-PEG12-Thiol

Cat. No. B3118708
CAS RN: 2413368-61-1
M. Wt: 576.7
InChI Key: MXDXXEVQFMVAIA-UHFFFAOYSA-N
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Description

M-PEG12-Thiol is a PEG-based PROTAC linker . It contains a thiol group that reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG12-Thiol is used in the synthesis of PROTACs . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . Thermo Scientific Pierce CT (PEG) 12, or carboxy-PEG12-thiol is a representative thiol-containing pegylation compound. It is a carboxyl- and sulfhydryl-terminated compound that contains a 12-unit polyethylene glycol (PEG) spacer and is used to modify surfaces such as quantum dots, monolayers, and magnetic particles .


Molecular Structure Analysis

The molecular formula of m-PEG12-Thiol is C25H52O12S . Its molecular weight is 576.7 g/mol . The IUPAC name is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol . The canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS .


Physical And Chemical Properties Analysis

M-PEG12-Thiol has a molecular weight of 576.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 35 . Its exact mass is 576.31794826 g/mol . Its topological polar surface area is 112 Ų . It has a heavy atom count of 38 .

Scientific Research Applications

Mechanism of Action

Target of Action

m-PEG12-Thiol, also known as mPEG12-SH, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

The mode of action of m-PEG12-Thiol involves the formation of PROTACs, which are bifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand . The PROTAC molecule recruits the target protein and the E3 ligase into close proximity, which facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, leading to its degradation .

Biochemical Pathways

The biochemical pathway affected by m-PEG12-Thiol is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By facilitating the degradation of specific target proteins, m-PEG12-Thiol can influence various cellular processes that are regulated by these proteins.

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, is known to improve the pharmacokinetic properties of drugs . It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance permeability and retention effect .

Result of Action

The result of m-PEG12-Thiol’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially providing a therapeutic effect.

Action Environment

The action of m-PEG12-Thiol can be influenced by various environmental factors. For instance, the efficiency of protein degradation can be affected by the intracellular environment, including the presence of other proteins and the state of the ubiquitin-proteasome system . Furthermore, the hydrophilic nature of PEG can increase the solubility of m-PEG12-Thiol in aqueous media , which could influence its action, efficacy, and stability.

Safety and Hazards

M-PEG12-Thiol is classified as having acute toxicity, oral (Category 4), H302 .

Future Directions

M-PEG12-Thiol is a PEG linker containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a valuable tool in research and it is likely to continue to be used in the synthesis of PROTACs and other compounds .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXXEVQFMVAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG12-Thiol

CAS RN

134874-49-0
Record name m-PEG12-Thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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